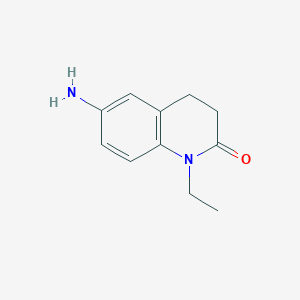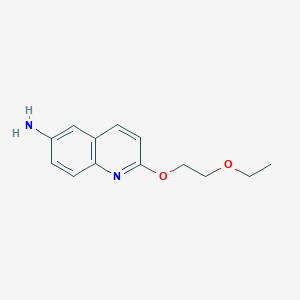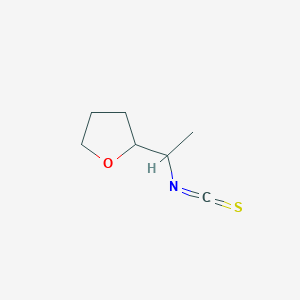
2-(1-异硫氰酸乙基)氧戊环
描述
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(1-Isothiocyanatoethyl)oxolane typically begins with oxolane and 1-ethylthiourea.
Reaction Conditions: The reaction involves the nucleophilic substitution of oxolane with 1-ethylthiourea in the presence of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of 2-(1-Isothiocyanatoethyl)oxolane involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: 2-(1-Isothiocyanatoethyl)oxolane can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the isothiocyanato group to thiocarbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanato group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo-compounds such as 2-(1-oxoethyl)oxolane.
Reduction Products: Reduction can produce thiocarbonyl derivatives.
Substitution Products: Substitution reactions can lead to the formation of various amine and alcohol derivatives.
科学研究应用
2-(1-Isothiocyanatoethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving thiocyanate metabolism.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(1-Isothiocyanatoethyl)oxolane exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The isothiocyanato group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
相似化合物的比较
2-(1-Isothiocyanatoethyl)oxolane is compared with other similar compounds to highlight its uniqueness:
2-(1-Isothiocyanatoethyl)benzene: This compound has a similar isothiocyanato group but is attached to a benzene ring instead of oxolane.
2-(1-Isothiocyanatoethyl)ethanol: This compound has an ethyl group instead of oxolane, leading to different chemical properties and reactivity.
属性
IUPAC Name |
2-(1-isothiocyanatoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSLONXMXZZZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


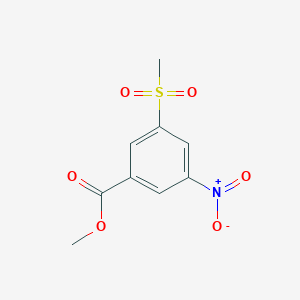
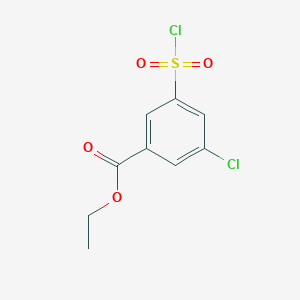

![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
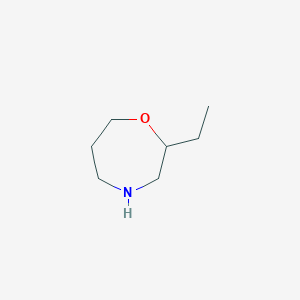
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
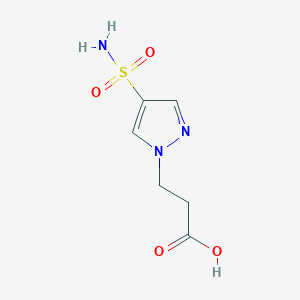
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
